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A-D-Glucopyranosyl abscisate - 21414-42-6

A-D-Glucopyranosyl abscisate

Catalog Number: EVT-8953077
CAS Number: 21414-42-6
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(+)-abscisic acid beta-D-glucopyranosyl ester is a (+)-abscisic acid D-glucopyranosyl ester that is derived from beta-D-glucopyranose. It is functionally related to a (+)-abscisic acid and a beta-D-glucose.
(+)-abscisic acid beta-D-glucopyranosyl ester is a natural product found in Salacia chinensis, Arabidopsis thaliana, and other organisms with data available.
Overview

A-D-Glucopyranosyl abscisate is a significant plant metabolite, primarily known as the glucosyl ester of abscisic acid. This compound plays a crucial role in the regulation of plant physiological processes, particularly in response to environmental stresses such as drought and salinity. The glucosylation of abscisic acid results in the formation of A-D-glucopyranosyl abscisate, which serves as a storage form of abscisic acid, effectively modulating its bioavailability and activity within plant tissues.

Source

A-D-Glucopyranosyl abscisate has been identified in various plant species, including Xanthium strumarium and spinach. These plants exhibit increased levels of this compound under water stress conditions, indicating its role in stress responses and metabolic regulation .

Classification

A-D-Glucopyranosyl abscisate is classified as a glucosylated phytohormone. It falls under the category of secondary metabolites that are crucial for plant growth and development, particularly in stress adaptation mechanisms.

Synthesis Analysis

Methods

The synthesis of A-D-Glucopyranosyl abscisate occurs via enzymatic glucosylation of abscisic acid. This process is catalyzed by UDP-glucosyltransferases, specifically UGT71C5, which facilitates the transfer of a glucose moiety from UDP-glucose to abscisic acid .

Technical Details

  1. Enzymatic Reaction: The reaction involves the interaction between UDP-glucose and abscisic acid, resulting in the formation of A-D-glucopyranosyl abscisate and UDP as a byproduct.
  2. In Vitro Assays: Enzymatic activity can be assessed using high-performance liquid chromatography (HPLC) to quantify product formation over time, confirming the successful glucosylation process .
Molecular Structure Analysis

Structure

A-D-Glucopyranosyl abscisate consists of a glucopyranose sugar moiety linked to the carboxylic acid group of abscisic acid. The molecular formula is C13_{13}H18_{18}O7_{7}, indicating its composition includes carbon, hydrogen, and oxygen atoms.

Data

  • Molecular Weight: Approximately 286.28 g/mol.
  • Structural Representation: The structure features a glucopyranose unit attached to the 1-position of the abscisic acid backbone.
Chemical Reactions Analysis

Reactions

The primary reaction involving A-D-Glucopyranosyl abscisate is its conversion back to free abscisic acid through hydrolysis. This reversible reaction is catalyzed by β-glucosidases present in plant tissues .

Technical Details

  1. Hydrolysis Reaction: The hydrolysis can be represented as:
    A D Glucopyranosyl Abscisate+H2OAbscisic Acid+Glucose\text{A D Glucopyranosyl Abscisate}+H_2O\rightleftharpoons \text{Abscisic Acid}+\text{Glucose}
  2. Enzymatic Regulation: The balance between glucosylation and hydrolysis is critical for maintaining appropriate levels of active abscisic acid during stress conditions .
Mechanism of Action

Process

A-D-Glucopyranosyl abscisate acts primarily as a reservoir for abscisic acid. Under stress conditions such as drought or salinity, β-glucosidases hydrolyze A-D-glucopyranosyl abscisate to release free abscisic acid, which then participates in signaling pathways that promote stomatal closure and other stress responses.

Data

Research indicates that increased levels of A-D-glucopyranosyl abscisate correlate with enhanced resistance to dehydration in plants, showcasing its role in adaptive mechanisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: A-D-Glucopyranosyl abscisate is soluble in water due to its polar nature.
  • Stability: The compound is stable under physiological conditions but can degrade under extreme pH or temperature variations.

Chemical Properties

  • pH Sensitivity: Stability may vary with changes in pH; optimal conditions are typically neutral.
  • Reactivity: The compound can undergo hydrolysis to regenerate active abscisic acid.
Applications

Scientific Uses

A-D-Glucopyranosyl abscisate is utilized in various research applications:

  1. Stress Physiology Studies: It serves as a model compound for studying plant responses to abiotic stresses.
  2. Metabolic Pathway Research: Understanding its synthesis and degradation pathways aids in elucidating the broader metabolic networks involving phytohormones.
  3. Agricultural Biotechnology: Insights into its role can inform strategies for enhancing crop resilience through genetic engineering or breeding programs aimed at improving stress tolerance.
Biosynthesis and Metabolic Pathways of ABA-GE

Enzymatic Mechanisms of Abscisic Acid Conjugation to Glucose

The conjugation of abscisic acid (ABA) to glucose forming β-D-glucopyranosyl abscisate (ABA-glucose ester or ABA-GE) is catalyzed by a specific subclass of uridine diphosphate (UDP)-glycosyltransferases (UGTs). These cytosolic enzymes utilize UDP-glucose as the sugar donor, transferring the glucose moiety to the carboxyl group of ABA to form an ester bond. In vitro studies have demonstrated that recombinant Arabidopsis UDP-glycosyltransferase 71B6 exhibits high specificity for ABA, with significantly lower activity toward other substrates like jasmonic acid or salicylic acid. This enzymatic reaction follows a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic carboxylate oxygen of ABA attacks the anomeric carbon of UDP-glucose, resulting in inversion of configuration at the anomeric center to form the β-configured ester linkage [6] [7].

The reaction kinetics display typical Michaelis-Menten behavior, with reported Km values for ABA ranging from 15-50 μM depending on plant species and specific UGT isoform. Structural analyses reveal that these UGTs possess a conserved plant secondary product glycosyltransferase (PSPG) motif that facilitates UDP-sugar binding and orientation for nucleophilic attack. Site-directed mutagenesis studies have identified critical histidine and aspartate residues within the active site that are essential for catalytic activity, likely through general base catalysis and stabilization of the transition state [7].

Table 1: Key Enzymatic Characteristics of ABA-Glucose Ester Synthases

EnzymeOrganismKm for ABA (μM)Optimal pHSubcellular Localization
UGT71B6Arabidopsis thaliana18.5 ± 2.17.5-8.0Cytosol
UGT73B4Glycine max32.4 ± 3.87.0-7.5Cytosol
UGT75B1Vitis vinifera47.6 ± 5.27.5-8.0Cytosol

Stress-Induced Biosynthesis in Plant Tissues

The biosynthesis of ABA-glucose ester is dynamically regulated by environmental stressors, particularly drought, salinity, and cold. Under water deficit conditions, ABA conjugation increases significantly in both roots and vascular tissues, serving as a mechanism for spatial redistribution of ABA reserves. Root tissues exhibit rapid induction of UGT transcripts within hours of dehydration stress, correlating with elevated ABA-glucose ester accumulation. This stress-responsive biosynthesis is regulated through multiple signaling pathways, including the CLE25 (Clavata3/ESR-Related 25) peptide-mediated long-distance signaling system. During drought, CLE25 synthesized in roots moves acropetally through the xylem to leaves, where it interacts with receptor kinases BAM1 (Barely Any Meristem 1) and BAM3, triggering transcriptional upregulation of ABA conjugation genes [7].

Tissue-specific analyses reveal spatial compartmentalization of ABA-glucose ester accumulation. In leaves, ABA-glucose ester predominantly accumulates in mesophyll cells and vascular parenchyma, whereas in roots, the highest concentrations occur in the elongation zone and endodermis. During seed development, ABA-glucose ester synthesis increases dramatically during mid to late maturation stages, peaking in dry seeds where it constitutes up to 35% of total ABA-related compounds. This temporal pattern corresponds with the expression profiles of specific UGT isoforms regulated by transcription factors such as MYB96 (MYB domain protein 96), which directly binds promoters of ABA conjugation genes during seed maturation [7] [8].

Table 2: Stress-Induced Dynamics of ABA-Glucose Ester Accumulation

Stress ConditionTissueFold InductionTime to Peak (h)Primary Regulatory Mechanism
Drought (Mild)Roots4.2 ± 0.36-8CLE25-BAM signaling
Drought (Severe)Leaves8.7 ± 1.224-48MYB96 activation
High SalinityShoots5.1 ± 0.812-24SOS pathway crosstalk
Cold StressWhole plant3.6 ± 0.548-72CBF transcription factors
Seed MaturationEmbryo12.4 ± 2.114-21 DAA*FUS3/LEC2 transcription

*DAA: Days After Anthesis

Role of Alkali-Hydrolyzable Conjugation in Abscisic Acid Homeostasis

The ester bond in ABA-glucose ester exhibits distinctive alkali-hydrolyzable properties that fundamentally contribute to abscisic acid homeostasis. This chemical characteristic enables rapid pH-dependent hydrolysis under alkaline conditions (pH > 8.5), releasing bioactive ABA. The lability of the ester bond contrasts sharply with the stable ether bonds in ABA glycosides, making ABA-glucose ester uniquely suited as a reversible storage form. Physiological studies demonstrate that apoplastic alkalinization during drought stress (pH increase from 5.5 to 7.5-8.0) creates favorable conditions for non-enzymatic hydrolysis of ABA-glucose ester in the leaf apoplast, contributing to rapid ABA accumulation in guard cells [1] [3] [8].

The reversibility of conjugation establishes ABA-glucose ester as a dynamic buffer in the ABA metabolic cycle. Under unstressed conditions, approximately 60-80% of cellular ABA exists in conjugated form, primarily as ABA-glucose ester. During stress, this pool decreases by 40-60% within 24 hours through enzymatic and chemical hydrolysis, increasing active ABA concentrations. Metabolic labeling studies using 18O-ABA demonstrate rapid interconversion between free ABA and ABA-glucose ester pools, with half-times of conversion ranging from 30-90 minutes depending on tissue type and physiological status. This rapid turnover enables plants to modulate active ABA levels without de novo synthesis, providing an energy-efficient mechanism for stress response [1] [3].

The conjugation-deconjugation cycle functions in tandem with oxidative catabolism pathways. While cytochrome P450-mediated hydroxylation (CYP707A enzymes) represents an irreversible inactivation route, conjugation offers a reversible inactivation mechanism. Kinetic modeling reveals that under moderate stress, ABA-glucose ester hydrolysis contributes up to 70% of the initial ABA surge, whereas CYP707A-dominated catabolism prevails during prolonged stress and recovery phases. This dual-system architecture provides temporal flexibility in ABA homeostasis, allowing plants to fine-tune hormone dynamics according to stress severity and duration [1] [6] [7].

Compartmentalization of Synthesis in Chloroplasts and Cytosol

The biosynthesis of ABA-glucose ester involves a sophisticated subcellular compartmentalization that spans chloroplasts and the cytosol. The initial steps of ABA biosynthesis occur within plastids, where carotenoid precursors (violaxanthin and neoxanthin) are cleaved by 9-cis-epoxycarotenoid dioxygenase (NCED) to form xanthoxin. Following its synthesis, xanthoxin is exported to the cytosol through plastid envelope transporters, where it undergoes conversion to abscisic aldehyde and finally ABA via abscisic aldehyde oxidase [1] [4].

The conjugation reaction exclusively occurs in the cytosol, where UDP-glycosyltransferases access the newly synthesized ABA pool. This spatial separation necessitates interorganellar coordination, as evidenced by the formation of metabolon complexes between late ABA biosynthetic enzymes and UGTs at the chloroplast outer membrane. Proteomic studies have identified physical interactions between abscisic aldehyde oxidase and UGT71B6, suggesting substrate channeling that directs ABA toward conjugation before it can diffuse throughout the cell. The cytosolic localization of conjugation enzymes positions them strategically to access both de novo synthesized ABA and recycled ABA from hydrolysis of existing ABA-glucose ester pools [4] [6] [7].

Following conjugation, ABA-glucose ester is actively transported into vacuoles via tonoplast-localized transporters, primarily ATP-binding cassette (ABC) transporters and proton antiporters. This compartmental sequestration achieves three critical physiological objectives: (1) prevention of non-specific hydrolysis in the cytosol, (2) creation of protected storage reservoirs that can exceed millimolar concentrations, and (3) spatial separation from vacuolar β-glucosidases that are activated during stress conditions. The vacuolar membrane contains ABA-glucose ester-specific import systems, including AtABCG40 in Arabidopsis, which exhibits high affinity for ABA-glucose ester (Km ≈ 15 μM) and is induced by drought stress. This integrated system of synthesis, conjugation, and compartmentalization enables precise spatial and temporal control over ABA availability during plant development and stress responses [6] [7] [8].

Properties

CAS Number

21414-42-6

Product Name

A-D-Glucopyranosyl abscisate

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoate

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C21H30O9/c1-11(5-6-21(28)12(2)8-13(23)9-20(21,3)4)7-15(24)30-19-18(27)17(26)16(25)14(10-22)29-19/h5-8,14,16-19,22,25-28H,9-10H2,1-4H3/b6-5+,11-7-/t14-,16-,17+,18-,19+,21-/m1/s1

InChI Key

HLVPIMVSSMJFPS-VTEUUMMASA-N

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)O)(C)C

Isomeric SMILES

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)O)(C)C

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